molecular formula C5H2BrIN4 B6178830 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2680543-17-1

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B6178830
CAS RN: 2680543-17-1
M. Wt: 324.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine (6-BI-TAP) is a heterocyclic organic compound belonging to the family of triazolo[1,5-a]pyrimidines. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It has been used as a synthetic intermediate for the preparation of various compounds, as a ligand for coordination chemistry, and as a drug target for drug discovery. In

Scientific Research Applications

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has been widely used in the fields of chemistry, biochemistry, and medicine. It has been used as a synthetic intermediate for the preparation of various compounds, such as 6-bromo-2-iodo-1,2,4-triazolo[1,5-a]pyrimidine-5-carboxylic acid and its derivatives. It has also been used as a ligand for coordination chemistry, and as a drug target for drug discovery.

Mechanism of Action

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine acts as a ligand for coordination chemistry. It binds to metal ions and forms complexes, which can be used for various applications. It also acts as a drug target for drug discovery, as it can interact with proteins and enzymes in the body, leading to changes in their structure and activity.
Biochemical and Physiological Effects
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to have anti-inflammatory and anti-bacterial properties. It has also been shown to have an effect on the immune system, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used as a synthetic intermediate for the preparation of various compounds. On the other hand, it has some limitations, such as its instability in acidic conditions and its tendency to form complexes with metal ions.

Future Directions

There are several potential future directions for 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine research. One of the most promising areas is the development of new drugs based on the compound. Another potential direction is the use of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine as a ligand for coordination chemistry, which could lead to the development of new materials with interesting properties. Finally, further research could also be done on the biochemical and physiological effects of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine, which could lead to the development of new treatments for various diseases.

Synthesis Methods

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized from the reaction of 2-iodo-6-bromopyrimidine with 1,2,4-triazole in the presence of a base. The reaction involves the formation of an imine, which is then reduced to the desired product. The reaction is usually carried out in aqueous medium at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 6-amino-2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "6-amino-2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine", "Iodine", "Oxidizing agent" ], "Reaction": [ "Step 1: Dissolve 6-amino-2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine in a suitable solvent such as DMF or DMSO.", "Step 2: Add iodine to the reaction mixture and stir at room temperature for a suitable period of time.", "Step 3: Add a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to the reaction mixture and stir for a further period of time.", "Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] }

CAS RN

2680543-17-1

Product Name

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C5H2BrIN4

Molecular Weight

324.9

Purity

95

Origin of Product

United States

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